UR-144 N-heptyl analog
UR-144 N-heptyl analog
UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-heptyl analog differs from UR-144 by having two additional carbons in the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1616469-06-7
VCID:
VC0158399
InChI:
InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
SMILES:
CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C
Molecular Formula:
C23H33NO
Molecular Weight:
339.523
UR-144 N-heptyl analog
CAS No.: 1616469-06-7
Reference Standards
VCID: VC0158399
Molecular Formula: C23H33NO
Molecular Weight: 339.523
CAS No. | 1616469-06-7 |
---|---|
Product Name | UR-144 N-heptyl analog |
Molecular Formula | C23H33NO |
Molecular Weight | 339.523 |
IUPAC Name | (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
Standard InChI | InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3 |
Standard InChIKey | VMYRYXPWWCSDCO-UHFFFAOYSA-N |
SMILES | CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Description | UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-heptyl analog differs from UR-144 by having two additional carbons in the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
Synonyms | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone |
Reference | 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010). |
PubChem Compound | 118796527 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume